N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals, and a trimethoxybenzamide moiety, which can contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide typically involves the coupling of an indole derivative with a trimethoxybenzoyl chloride. One common method is to react 1H-indole-4-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and substituted indoles, which can have varied biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-3,4,5-trimethoxybenzamide
- N-(1H-indol-2-yl)-3,4,5-trimethoxybenzamide
- N-(1H-indol-5-yl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide is unique due to the specific positioning of the indole ring and the trimethoxybenzamide moiety. This unique structure can result in distinct biological activities and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-9-11(10-16(23-2)17(15)24-3)18(21)20-14-6-4-5-13-12(14)7-8-19-13/h4-10,19H,1-3H3,(H,20,21) |
InChI Key |
BILASFKKBFSWON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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